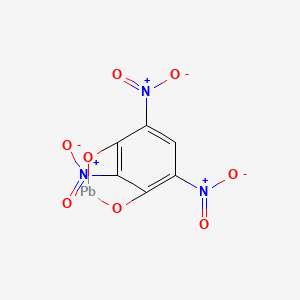
Lead styphnate
Cat. No. B1674686
Key on ui cas rn:
15245-44-0
M. Wt: 450 g/mol
InChI Key: WETZJIOEDGMBMA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04405392
Procedure details


Lead nitrate is soluble in water, and was added to the dry ingredients in aqueous solution. The tetrazene was dispersed in the lead nitrate solution, this being a dangerous material to handle dry. The double decomposition reaction between the lead nitrate and the sodium styphnate then occurred in the cartridge case, giving lead styphnate and sodium nitrate in the resultant mixture. The product was dried out after the reaction, and then approximately 10% by volume of water was added to the dried mixture to render it mouldable. The rimfire case containing the mouldable composition was then passed to a conventional spinning punch to force the composition into the rim of the case in the conventional manner. The moulded composition was then passed through a conventional drying arrangement and the primed case was subsequently handled in the conventional fashion.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


Name
tetrazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
sodium styphnate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Pb+2:5].[N+]([O-])([O-])=O.N=NNN.[C:14]1([C:29]([O-:30])=[C:25]([N+:26]([O-:28])=[O:27])[CH:24]=[C:20]([N+:21]([O-:23])=[O:22])[C:18]=1[O-:19])[N+:15]([O-:17])=[O:16].[Na+:31].[Na+]>O>[C:14]1([C:18]([O-:19])=[C:20]([N+:21]([O-:23])=[O:22])[CH:24]=[C:25]([N+:26]([O-:28])=[O:27])[C:29]=1[O-:30])[N+:15]([O-:17])=[O:16].[Pb+2:5].[N+:1]([O-:4])([O-:3])=[O:2].[Na+:31] |f:0.1.2,4.5.6,8.9,10.11|
|
Inputs


Step One
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Step Three
|
Name
|
tetrazene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N=NNN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
|
Step Four
|
Name
|
sodium styphnate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the dry ingredients in aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this being a dangerous material to handle dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The double decomposition reaction between the lead nitrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1([N+](=O)[O-])=C([O-])C([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Pb+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
